molecular formula C29H46O4 B3052964 Neotigogenin acetate CAS No. 4948-43-0

Neotigogenin acetate

Cat. No. B3052964
CAS RN: 4948-43-0
M. Wt: 458.7 g/mol
InChI Key: LVRAKYNQYKVPIK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Neotigogenin acetate has a molecular weight of 458.67300 g/mol . Its molecular formula is C29H46O4 . The InChI Key is LVRAKYNQYKVPIK-UHFFFAOYSA-N.


Physical And Chemical Properties Analysis

Neotigogenin acetate is a white powder that is soluble in hot water and ethanol but insoluble in chloroform and ether. It has a molecular weight of 458.67300 g/mol and a boiling point of 527.5ºC at 760 mmHg . It is odorless and has a bitter taste.

Scientific Research Applications

Biosynthesis in Plants

Neotigogenin acetate plays a significant role in the biosynthesis of steroidal compounds in plants. A study demonstrated the biosynthesis of neotigogenin from cholesterol in Lycopersicon pimpinellifolium, highlighting its significance in the metabolic pathways of steroidal sapogenins in plants (Bennett, Lieber, & Heftmann, 1967).

Component of Plant Constituents

Neotigogenin acetate is also identified as a component of various plant species. For instance, it is found in the stem of Smilax sieboldi Miq., along with other steroidal components, indicating its widespread presence in different plants (Okanishi, Akahori, & Yasuda, 1965).

Role in Taste Modification

Interestingly, neotigogenin acetate has been implicated in taste modification. Research on neoculin, a protein from Curculigo latifolia, which converts sourness to sweetness, suggested that its sweetness and taste-modifying activity might be mediated via the human sweet taste receptor. This indicates a potential application of neotigogenin acetate or its derivatives in modifying taste perceptions (Nakajima et al., 2006).

Inhibitory Activity on Enzymes

Neotigogenin acetate-containing compounds from Smilax riparia and S. china have shown inhibitory activity on cAMP phosphodiesterase, an enzyme involved in cellular signaling processes. This suggests a potential pharmaceutical application in modulating enzyme activities for therapeutic purposes (Sashida et al., 1992).

properties

IUPAC Name

(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O4/c1-17-8-13-29(31-16-17)18(2)26-25(33-29)15-24-22-7-6-20-14-21(32-19(3)30)9-11-27(20,4)23(22)10-12-28(24,26)5/h17-18,20-26H,6-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRAKYNQYKVPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC(=O)C)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310354
Record name Neotigogenin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neotigogenin acetate

CAS RN

4948-43-0
Record name Neotigogenin acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226096
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Neotigogenin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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